Acdpp
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Overview
Description
ACDPP, also known as 3-Amino-6-chloro-5-dimethylamino-N-2-pyridinylpyrazinecarboxamide, is a synthetic organic compound. It is a specific antagonist of the metabotropic glutamate receptor 5 (mGluR5). This compound has been extensively studied for its role in neurological research, particularly in the context of fragile X syndrome .
Preparation Methods
The synthesis of ACDPP involves several steps, starting with the preparation of the core pyrazine structure. The synthetic route typically includes the following steps:
Formation of the pyrazine ring: This involves the reaction of appropriate precursors under controlled conditions to form the pyrazine ring.
Chlorination: The introduction of a chlorine atom at the 6th position of the pyrazine ring.
Amination: The addition of an amino group at the 3rd position.
Dimethylation: The introduction of dimethylamino groups.
Coupling with pyridine: The final step involves coupling the pyrazine ring with a pyridine moiety to form the complete this compound structure.
Chemical Reactions Analysis
ACDPP undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups on the pyrazine or pyridine rings are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ACDPP has a wide range of applications in scientific research:
Neurological Research: this compound is used to study the role of mGluR5 in neurological disorders, including fragile X syndrome.
Cell Signaling: This compound is used to investigate the signaling pathways mediated by mGluR5 and its impact on cellular functions.
Drug Development: This compound serves as a lead compound in the development of new drugs targeting mGluR5 for the treatment of various neurological disorders.
Biochemical Assays: This compound is employed in biochemical assays to study the activity of mGluR5 and its interaction with other proteins.
Mechanism of Action
ACDPP exerts its effects by specifically antagonizing the mGluR5 receptor. This receptor is involved in various cellular signaling pathways, including the regulation of FMRP. By blocking mGluR5, this compound prevents the increase of FMRP caused by the agonist DHPG (group I mGluR agonist). This modulation of FMRP levels has significant implications for understanding and potentially treating fragile X syndrome .
Comparison with Similar Compounds
ACDPP is unique in its specific antagonistic action on mGluR5. Similar compounds include:
MPEP (2-Methyl-6-(phenylethynyl)pyridine): Another mGluR5 antagonist, but with a different chemical structure.
Fenobam: A non-benzodiazepine anxiolytic that also acts as an mGluR5 antagonist.
ADX-47273: A positive allosteric modulator of mGluR5, which enhances the receptor’s response to glutamate.
These compounds share the common feature of targeting mGluR5 but differ in their chemical structures and specific mechanisms of action.
Properties
Molecular Formula |
C12H13ClN6O |
---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
3-amino-6-chloro-5-(dimethylamino)-N-pyridin-3-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C12H13ClN6O/c1-19(2)11-9(13)17-8(10(14)18-11)12(20)16-7-4-3-5-15-6-7/h3-6H,1-2H3,(H2,14,18)(H,16,20) |
InChI Key |
RNGRUHWJJPTYNR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)NC2=CN=CC=C2)N |
Canonical SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)NC2=CN=CC=C2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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